3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Description
Overview of Fused Nitrogen Heterocycles: Pyrrolo[3,2-b]pyridine Scaffolds in Modern Chemical Research
Fused nitrogen heterocycles are organic compounds in which two or more rings, at least one of which contains a nitrogen atom, share a pair of atoms. These structures are of immense interest in modern chemical research, primarily due to their prevalence in biologically active molecules and approved pharmaceuticals. mdpi.com The pyrrolopyridine scaffold, which consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring, is a prominent member of this family. Also known as azaindoles, pyrrolopyridines can exist in six different isomeric forms, each with a unique arrangement of the nitrogen atoms in its bicyclic structure. mdpi.com
The pyrrolo[3,2-b]pyridine isomer, the core of the compound discussed herein, is a particularly significant scaffold in medicinal chemistry. Its rigid, planar structure is a key feature in the design of molecules that can interact with high specificity with biological targets such as enzymes and receptors. This has led to the development of numerous pyrrolopyridine derivatives with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov Notably, drugs containing a pyrrolopyridine framework, such as Vemurafenib and Pexidartinib, are utilized in anticancer therapies. mdpi.com
Strategic Design and Rationale for Halogenated and Nitrile-Functionalized Pyrrolopyridines
The specific substitution pattern of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, featuring a bromine atom at the 3-position and a nitrile group at the 5-position, is a result of strategic chemical design aimed at optimizing the molecule's utility as a synthetic intermediate and its potential biological activity.
Halogenation , the introduction of a halogen atom like bromine, is a common and effective strategy in drug design. The bromine atom can significantly influence a molecule's physicochemical properties. For instance, it can increase lipophilicity, which may enhance the molecule's ability to cross biological membranes. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its biological target. myskinrecipes.com From a synthetic standpoint, the bromo group is an excellent handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. myskinrecipes.com
The nitrile group (-C≡N) is another strategically important functional group in medicinal chemistry. It is a small, polar, and metabolically stable group that can act as a hydrogen bond acceptor, contributing to binding interactions with target proteins. The introduction of a nitrile group can also modulate a compound's solubility and electronic properties. Synthetically, the nitrile group is highly versatile and can be converted into other functional groups, such as carboxylic acids, amines, or tetrazoles, allowing for the creation of a diverse library of derivatives from a single intermediate.
Current Research Trajectories and Academic Significance of this compound Derivatives
The primary academic and industrial significance of this compound lies in its role as a key building block for the synthesis of more complex, biologically active molecules. Research trajectories for its derivatives are heavily focused on the discovery of novel therapeutic agents, particularly in the area of kinase inhibitors for the treatment of cancer and inflammatory diseases. myskinrecipes.com
The strategic placement of the bromo and nitrile functional groups allows for systematic modifications to explore structure-activity relationships (SAR). For example, the bromine atom at the C3 position is often replaced with various aryl or heteroaryl groups via cross-coupling reactions to probe the binding pocket of a target enzyme. The nitrile group at the C5 position can be elaborated to introduce different functionalities that can interact with solvent-exposed regions of the target or improve the pharmacokinetic properties of the molecule.
Recent studies on the broader class of 1H-pyrrolo[3,2-b]pyridine derivatives have identified potent inhibitors of enzymes like Acetyl-CoA carboxylase (ACC) 1, which is a target in oncology and metabolic diseases. nih.gov The versatility of intermediates like this compound is crucial for the rapid synthesis of analogs needed for such lead optimization campaigns.
Table 1: Potential Derivatizations of this compound and Their Research Applications
| Position | Functional Group | Potential Reaction | Introduced Moiety | Potential Therapeutic Target Class |
| 3 | Bromo | Suzuki Coupling | Aryl/Heteroaryl | Kinases, GPCRs |
| 3 | Bromo | Buchwald-Hartwig Amination | Substituted Amines | Kinases, Ion Channels |
| 3 | Bromo | Sonogashira Coupling | Alkynes | Various Enzymes |
| 5 | Nitrile | Hydrolysis | Carboxylic Acid | Various Enzymes |
| 5 | Nitrile | Reduction | Primary Amine | Various Targets |
| 5 | Nitrile | Cycloaddition (with azide) | Tetrazole | GPCRs, Enzymes |
Table 2: Examples of Investigated Pyrrolopyridine Scaffolds and Their Biological Activities
| Pyrrolopyridine Isomer | Derivative Type | Biological Activity |
| Pyrrolo[3,2-b]pyridine | Carboxamide derivatives | ACC1 Inhibition nih.gov |
| Pyrrolo[3,2-b]pyridine | General | Kinase Inhibition (Cancer) myskinrecipes.com |
| Pyrrolo[3,2-b]pyridine | General | Anti-inflammatory, Neurological disorders myskinrecipes.com |
| Pyrrolo[3,4-c]pyridine | Dione derivatives | Analgesic, Sedative mdpi.com |
| Pyrrolo[2,3-d]pyrimidine | Various | Anticancer, Analgesic, Antimicrobial researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-4-11-7-2-1-5(3-10)12-8(6)7/h1-2,4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEAKBSDOMBNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)Br)N=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies and Strategies for 3 Bromo 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile
Retrosynthetic Analysis and Key Disconnection Strategies for the Pyrrolo[3,2-b]pyridine Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For the pyrrolo[3,2-b]pyridine core, a primary disconnection strategy involves breaking the bonds of the pyrrole (B145914) ring. This approach suggests that the bicyclic system can be assembled from a suitably functionalized pyridine (B92270) precursor.
A common retrosynthetic approach for pyrrolopyridines involves the annulation of a pyrrole ring onto a pre-existing pyridine ring. nbuv.gov.ua This strategy is advantageous as it allows for the early introduction of substituents on the pyridine ring, which can then guide the subsequent formation of the pyrrole ring.
Multistep Convergent and Linear Synthesis Pathways
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can be achieved through both linear and convergent pathways. A linear synthesis involves the sequential modification of a starting material, while a convergent synthesis joins several individually prepared fragments in the later stages.
The formation of the fused pyrrolo[3,2-b]pyridine ring system is a critical step in the synthesis. nbuv.gov.uarsc.orgchemicalbook.comacs.org One effective method is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile. researchgate.net This reaction is particularly useful for forming the pyrrole ring fused to the pyridine core.
Another approach involves the transformation of pyridinium (B92312) N-arylimides, which can undergo unexpected ring transformations to yield tetrahydropyrrolo[3,2-b]pyridines. nih.govuea.ac.uk These intermediates can then be aromatized to form the desired pyrrolo[3,2-b]pyridine core.
A notable synthetic route starts from 2-aminonicotinonitriles, which undergo a series of reactions including a Sandmeyer reaction, amination, Thorpe-Ziegler reaction, hydrolysis, and cyclization to construct the pyrido[3',2':4,5]pyrrolo[3,2-d] rsc.orgresearchgate.netoxazin-4(5H)-one, a related heterocyclic system. researchgate.net
The table below summarizes various synthetic strategies for constructing the pyrrolo[3,2-b]pyridine ring system.
| Starting Material | Key Reactions | Resulting Core Structure |
| 2-Aminonicotinonitriles | Sandmeyer reaction, amination, Thorpe-Ziegler reaction, hydrolysis, cyclization | Pyrido[3',2':4,5]pyrrolo[3,2-d] rsc.orgresearchgate.netoxazin-4(5H)-one |
| 3-Aryltetrazolopyridinium salts | Reaction with aryl and benzylthiolates, cycloaddition | Tetrahydropyrrolo[3,2-b]pyridines |
The introduction of a bromine atom at the C3 position of the pyrrolo[3,2-b]pyridine core must be highly regioselective to avoid the formation of unwanted isomers. researchgate.netnih.gov Direct bromination of the 1H-pyrrolo[3,2-b]pyridine ring system often occurs at the C3 position due to the electronic properties of the ring system.
Electrophilic brominating agents such as N-bromosuccinimide (NBS) are commonly used for this purpose. researchgate.net The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high regioselectivity.
The table below outlines a common method for the regioselective bromination of the pyrrolo[3,2-b]pyridine core.
| Substrate | Reagent | Position of Bromination |
| 1H-pyrrolo[3,2-b]pyridine | N-Bromosuccinimide (NBS) | C3 |
Alternatively, the carbonitrile group can be introduced via a Sandmeyer reaction on an amino-substituted pyrrolo[3,2-b]pyridine or through nucleophilic substitution of a suitable leaving group, such as a halogen, at the C5 position with a cyanide salt.
The strategic placement of the carbonitrile group is often planned from the initial stages of the synthesis, with 2-aminonicotinonitriles serving as versatile starting materials. researchgate.net
Catalytic Approaches in Compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for bond formation.
Transition metals, particularly palladium and copper, are widely used to catalyze the formation of the pyrrolo[3,2-b]pyridine ring system. researchgate.net These metals can facilitate cyclization and annulation reactions that are otherwise difficult to achieve.
For instance, palladium-catalyzed cross-coupling reactions can be used to form key carbon-carbon or carbon-nitrogen bonds in the construction of the heterocyclic core. Similarly, copper-catalyzed reactions are effective for certain cyclization steps.
The use of solid acid catalysts has also been explored in multicomponent strategies for the synthesis of related polysubstituted pyrrolo[3,2-c]pyridin-4-ones, highlighting the potential for environmentally benign and recyclable catalytic systems. rsc.org
Palladium-Catalyzed Cross-Coupling Methods for Carbonitrile Formation
The introduction of a carbonitrile (cyano) group onto a heteroaromatic ring is a pivotal transformation in the synthesis of many pharmaceutical intermediates. Palladium-catalyzed cross-coupling reactions have become the premier method for this conversion, offering milder conditions and broader functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions. nih.gov The synthesis of this compound from its corresponding 5-bromo or 5-chloro precursor is an ideal application for this technology.
A significant challenge in palladium-catalyzed cyanation is the deactivation of the catalyst by cyanide ions, which can poison all intermediates in the catalytic cycle. nih.govresearchgate.net To overcome this, modern protocols have focused on the careful selection of the cyanide source, catalyst system, and reaction conditions.
Cyanide Sources: To enhance safety and reproducibility, highly toxic cyanide salts like KCN and NaCN are often replaced with less hazardous alternatives.
Zinc Cyanide (Zn(CN)₂): This reagent is significantly less toxic than alkali metal cyanides and is widely used in palladium-catalyzed cyanations. nih.gov It is particularly effective in mild, low-temperature protocols. organic-chemistry.org
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): As a non-toxic food additive, K₄[Fe(CN)₆] represents a much safer alternative. nih.govnih.gov Its use, often in aqueous solvent systems, aligns well with the principles of green chemistry. researchgate.netrsc.org
Other Sources: Novel cyanide sources such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and benzyl (B1604629) cyanide have also been explored to circumvent the issues associated with inorganic salts. rsc.org
Catalytic Systems: The choice of palladium precursor and ligands is critical for a successful reaction. Third-generation palladacycle precatalysts, which are air- and moisture-stable, have proven highly effective. nih.govacs.org These precatalysts efficiently generate the active Pd(0) species in situ and prevent catalyst poisoning that can occur when using traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ under reaction conditions. nih.gov
The table below summarizes representative conditions for the palladium-catalyzed cyanation of heteroaryl halides, which are applicable to the synthesis of the target compound.
Table 1: Comparison of Palladium-Catalyzed Cyanation Systems for Heteroaryl Halides
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Key Features | Reference |
|---|---|---|---|---|---|
| Palladacycle Precatalyst / XPhos | K₄[Fe(CN)₆] | Dioxane / H₂O | 100 | Fast reaction times (1h); low catalyst loading; tolerates N-H groups. | nih.gov |
| Palladacycle Precatalyst | Zn(CN)₂ | THF / H₂O (1:5) | Room Temp - 40 | Mild, low-temperature conditions; broad substrate scope including heterocycles. | organic-chemistry.orgacs.org |
| Pd(OAc)₂ / NHC Ligand | K₄[Fe(CN)₆] | DMAc | 120 | Effective for mono- and dicyanation of various haloarenes. | rsc.org |
Ligand Design and Optimization for Selective Synthesis
The ligand bound to the palladium center is arguably the most crucial component for achieving high efficiency and selectivity in cross-coupling reactions. In the context of cyanation, the ligand must stabilize the palladium catalyst, facilitate the key steps of oxidative addition and reductive elimination, and, most importantly, prevent deactivation by excess cyanide.
Electron-rich and sterically bulky phosphine (B1218219) ligands have transformed the field of palladium catalysis. acs.org For the cyanation of heteroaryl halides, ligands from the dialkylbiarylphosphine class, such as XPhos and t-BuXPhos, have demonstrated superior performance. nih.govrsc.org
Key Roles of Advanced Ligands:
Preventing Catalyst Poisoning: The steric bulk of ligands like XPhos creates a protective pocket around the palladium atom. This environment is thought to hinder the displacement of the ligand by cyanide ions, thereby preserving the catalyst's activity throughout the reaction. acs.org
Promoting Reductive Elimination: The final, product-forming step of the catalytic cycle is the reductive elimination of the aryl nitrile. The electronic and steric properties of bulky phosphine ligands can accelerate this step, which is often rate-limiting, particularly for electron-deficient heteroaromatic systems. nih.govacs.org
Enhancing Catalyst Stability and Turnover: The use of well-defined palladacycle precatalysts in combination with these advanced ligands ensures the efficient generation of the active Pd(0) Lₙ species. This leads to higher catalyst turnover numbers and allows for lower catalyst loadings (often < 1 mol%). nih.gov
Optimization studies have shown that the choice of ligand can be substrate-dependent. For instance, while an XPhos-based catalyst is broadly effective, substrates with coordinating functional groups may benefit from a ligand with different steric or electronic properties, such as tBuXPhos. nih.gov Similarly, N-heterocyclic carbenes (NHCs) have emerged as another powerful class of ligands for challenging cyanation reactions, offering high stability and activity. rsc.org The rational design and screening of ligands are therefore essential for developing a robust and selective synthesis of this compound.
Green Chemistry Principles in Synthetic Route Optimization
Atom Economy and Waste Minimization in Heterocycle Synthesis
Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. samaterials.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful.
In contrast, substitution reactions, including the conversion of a bromo-substituent to a carbonitrile, often have lower atom economy because they generate stoichiometric byproducts. For the palladium-catalyzed cyanation of a precursor like 5-bromo-1H-pyrrolo[3,2-b]pyridine using Zn(CN)₂, the idealized reaction is:
2 C₇H₄BrN₂ (precursor) + Zn(CN)₂ → 2 C₈H₄N₃ (product) + ZnBr₂
Waste minimization strategies focus on:
Using Catalytic Reagents: Employing catalysts instead of stoichiometric reagents is the most effective way to improve atom economy and reduce waste.
Recycling: Developing methods to recycle the palladium catalyst and solvents further minimizes the environmental footprint of the synthesis. samaterials.com
Choosing High-Yielding Reactions: Maximizing the reaction yield ensures that fewer starting materials are consumed and wasted as unreacted components or in the formation of side products.
Solvent Selection and Alternative Reaction Media Approaches
Solvents account for a large portion of the mass and energy consumption in chemical processes and are a primary source of waste. A key tenet of green chemistry is the use of safer solvents and the exploration of alternative reaction media.
Traditional palladium-catalyzed cross-coupling reactions often employ organic solvents such as dioxane, toluene, or N,N-dimethylformamide (DMF). While effective, these solvents pose environmental and health risks. Recent advancements have demonstrated the feasibility of performing cyanation reactions in more benign media, particularly water.
A highly successful protocol for the cyanation of heteroaryl halides uses a 5:1 mixture of water and tetrahydrofuran (B95107) (THF) at mild temperatures (room temperature to 40°C). organic-chemistry.orgacs.org This aqueous system offers several advantages:
Enhanced Safety: It reduces reliance on flammable and toxic organic solvents.
Improved Reactivity: The use of water can solubilize inorganic reagents like the cyanide source and base, potentially improving the rate of transmetalation to the palladium center without deactivating the catalyst. acs.org
Simplified Workup: Products can often be isolated more easily from aqueous mixtures.
Environmental Benefits: Water is non-toxic, inexpensive, and non-flammable.
Other green approaches include the use of biodegradable surfactants in water to create micelles that can solubilize organic substrates, further reducing the need for co-solvents. researchgate.net The selection of an optimal, environmentally friendly solvent system is a critical step in the sustainable optimization of the synthetic route to this compound.
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
For the large-scale industrial synthesis of pharmaceutical compounds, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in efficiency, safety, and scalability. acs.org In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, where the reaction occurs under precisely controlled conditions.
The palladium-catalyzed cyanation of the 3-bromo-1H-pyrrolo[3,2-b]pyridine core is an excellent candidate for implementation in a flow system.
Enhanced Heat and Mass Transfer: Microreactors used in flow chemistry have a high surface-area-to-volume ratio, allowing for rapid and precise control of reaction temperature. This is crucial for exothermic cross-coupling reactions and can lead to higher yields and fewer side products. acs.org
Improved Safety: Flow chemistry allows for the safe handling of hazardous reagents, such as cyanides, by using small volumes at any given time. It also enables reactions to be run at high temperatures and pressures with greater control than in a large batch reactor.
Scalability and Reproducibility: Scaling up a reaction in a flow system is achieved by simply running the process for a longer duration or by using parallel reactors ("numbering-up"), which avoids the complex and often unpredictable issues associated with scaling up batch reactors. This leads to greater consistency and reproducibility between laboratory-scale and production-scale synthesis.
Integration of Processes: Flow systems can integrate multiple reaction and purification steps. For example, a heterogeneous palladium catalyst can be packed into a column (a packed-bed reactor), allowing the product stream to exit the reactor free of the catalyst, simplifying purification and enabling catalyst reuse. acs.orgresearchgate.net
The development of a continuous flow process for the final cyanation step would be a crucial advancement for the efficient and sustainable manufacturing of this compound. mdpi.comtaylorfrancis.com
Based on a thorough review of the available scientific literature, there is insufficient specific data regarding the chemical reactivity and derivatization of This compound . The search results did not yield documented examples of the cross-coupling reactions or nitrile transformations requested for this particular compound.
The provided literature discusses similar reactions on related but structurally distinct heterocyclic systems, such as other azaindole isomers (e.g., 1H-pyrrolo[2,3-b]pyridine) or different scaffolds (e.g., pyrazolo[1,5-a]pyrimidines). While a Suzuki reaction has been documented on a heavily substituted 3-bromo-1H-pyrrolo[3,2-b]pyridine derivative, the specific substrate , with a carbonitrile at the C5 position and no other substitutions, is not described.
Extrapolating from these related compounds to describe the reactivity of this compound would be speculative and would not meet the required standards of scientific accuracy for this specific molecule. Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for this compound.
Iii. Chemical Reactivity and Derivatization Strategies of 3 Bromo 1h Pyrrolo 3,2 B Pyridine 5 Carbonitrile
Transformations Involving the C5-Carbonitrile Group
Nucleophilic Additions and Cycloaddition Reactions of the Nitrile
The nitrile group at the C5 position is a valuable functional handle for introducing structural diversity. It can undergo nucleophilic additions and participate in cycloaddition reactions to form various heterocyclic systems.
Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, leading to the formation of imines, which can be subsequently hydrolyzed to ketones or reduced to amines. A common transformation is the reaction with organometallic reagents, such as Grignard or organolithium compounds, to generate ketone derivatives after acidic workup.
Cycloaddition Reactions: The nitrile group is a key participant in [3+2] cycloaddition reactions, providing a straightforward route to five-membered heterocycles. For instance, in the presence of an azide (e.g., sodium azide), the nitrile can undergo a 1,3-dipolar cycloaddition to form a tetrazole ring. This transformation is particularly significant in medicinal chemistry, as tetrazoles are often used as bioisosteres for carboxylic acids. Another important reaction is the formation of 1,2,4-oxadiazoles. The nitrile can be converted into an N-hydroxyimidoyl chloride, which then reacts with another nitrile or a carboxylic acid derivative to construct the oxadiazole ring system. Research on the related 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has demonstrated its utility in synthesizing 1,2,4-oxadiazole hybrids with potential anticancer activity. researchgate.net
| Reaction Type | Reagent(s) | Resulting Functional Group/Ring |
| [3+2] Cycloaddition | Sodium Azide (NaN₃), Lewis Acid | Tetrazole |
| [3+2] Cycloaddition | Hydroxylamine, then Carboxylic Acid | 1,2,4-Oxadiazole |
| Nucleophilic Addition | Grignard Reagent (R-MgBr), then H₃O⁺ | Ketone |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
Hydrolysis to Carboxylic Acids and Esterification Strategies
The conversion of the C5-nitrile to a carboxylic acid is a fundamental transformation that opens up further derivatization possibilities, such as amidation and esterification.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acidic hydrolysis, often carried out with strong acids like sulfuric acid or hydrochloric acid at elevated temperatures, proceeds via a primary amide intermediate. Similarly, basic hydrolysis using sodium or potassium hydroxide solution also yields the carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid. The choice of conditions must account for the stability of the bromo-pyrrolopyridine core. The successful synthesis of related compounds like 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid and 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid demonstrates the viability of this functional group on the pyrrolopyridine scaffold. sigmaaldrich.com
Esterification: Once the carboxylic acid, 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, is formed, it can be readily converted to a variety of esters. Standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of strong acid), can be employed. Alternatively, for more sensitive substrates, the carboxylic acid can be activated with coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) before reaction with an alcohol.
| Transformation | Reagents/Conditions | Product |
| Nitrile Hydrolysis (Acidic) | H₂SO₄ / H₂O, Heat | 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid |
| Nitrile Hydrolysis (Basic) | 1. NaOH / H₂O, Heat; 2. H₃O⁺ | 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid |
| Fischer Esterification | R-OH, H⁺ (cat.), Heat | 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate ester |
| Coupling-based Esterification | 1. EDC/HOBt; 2. R-OH | 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate ester |
Electrophilic and Nucleophilic Substitutions on the Pyrrolopyridine Core
The aromatic pyrrolopyridine core is susceptible to both electrophilic and nucleophilic substitution, allowing for functionalization at various positions.
Electrophilic Aromatic Substitution: The pyrrole (B145914) ring is generally more electron-rich than the pyridine (B92270) ring and is thus more susceptible to electrophilic attack. The most likely position for electrophilic substitution on the 1H-pyrrolo[3,2-b]pyridine core is the C2 position of the pyrrole ring, which is analogous to the highly reactive C3 position of indole. However, the reactivity is influenced by the existing substituents. The bromine at C3 and the nitrile at C5 are both electron-withdrawing groups, which deactivate the ring system towards electrophilic attack.
Nucleophilic Aromatic Substitution: The bromine atom at the C3 position is a prime site for nucleophilic substitution, most commonly achieved through transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) introduces new aryl or heteroaryl groups at the C3 position.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the C3-bromo position with a wide range of primary or secondary amines.
Sonogashira Coupling: The introduction of alkyne moieties can be achieved by reacting the bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.
The pyridine portion of the scaffold can also undergo nucleophilic substitution, though this typically requires harsher conditions or the presence of a strong activating group.
N-Alkylation and N-Acylation Reactions at the Pyrrole Nitrogen
The nitrogen atom of the pyrrole ring is nucleophilic and can be readily functionalized through alkylation, acylation, or arylation. The N-H proton is acidic and can be removed by a suitable base to generate a nucleophilic anion.
N-Alkylation: This is typically achieved by treating the parent compound with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the addition of an alkylating agent like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).
N-Acylation: Acyl groups can be introduced by reacting the pyrrolopyridine with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine. This reaction is useful for installing protecting groups or for modulating the electronic properties of the ring system.
N-Arylation: While less common than alkylation, arylation of the pyrrole nitrogen can be accomplished using methods like the Buchwald-Hartwig amination or Chan-Lam coupling with arylboronic acids. For instance, a related 6-bromo-1H-pyrrolo[3,2-c]pyridine has been successfully coupled with 3,4,5-trimethoxyphenylboronic acid at the pyrrole nitrogen. nih.gov
Late-Stage Functionalization Methodologies for Analog Generation
Late-stage functionalization refers to the modification of a complex molecule at a late step in its synthesis, which is a powerful strategy for rapidly generating a library of analogs for structure-activity relationship (SAR) studies. 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is an excellent scaffold for this approach, primarily leveraging the reactivity of the C3-bromo position.
Transition metal-catalyzed cross-coupling reactions are the cornerstone of late-stage functionalization for this scaffold. The robustness and high functional group tolerance of reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a vast array of substituents at the C3 position without altering other parts of the molecule.
A representative example is the generation of diverse 6-aryl-1H-pyrrolo[3,2-c]pyridines from a bromo-precursor using a microwave-assisted Suzuki coupling. nih.gov This methodology allows for the rapid synthesis of a library of compounds by simply varying the boronic acid coupling partner. This approach is directly applicable to this compound for generating C3-aryl or C3-heteroaryl analogs.
| Late-Stage Reaction | Reagents | Functional Group Introduced at C3 |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Vinyl |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | Primary/Secondary Amine |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynyl |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |
| Stille Coupling | Organostannane (R-SnBu₃), Pd catalyst | Aryl, Vinyl, Alkyl |
Iv. Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution NMR Spectroscopy for Structural Assignment and Isomer Differentiation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential to confirm the structure of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile and differentiate it from its various isomers, such as those based on the pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine cores.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the pyrrole (B145914) ring. Based on the analysis of the parent 1H-pyrrolo[3,2-b]pyridine and related substituted derivatives, the chemical shifts (δ) can be predicted. The pyrrole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 11 ppm, due to deshielding and potential hydrogen bonding. The pyridine (B92270) ring proton (H-6) and the pyrrole ring proton (H-2) would appear as singlets or narrow doublets. The remaining proton on the pyridine ring (H-7) would likely be a doublet. The electron-withdrawing nature of the nitrile group at C-5 and the bromine at C-3 would significantly influence the chemical shifts of adjacent protons.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbon atoms directly bonded to the electronegative bromine (C-3) and nitrogen atoms will be significantly affected. For comparison, in the related isomer 5-Bromo-1H-pyrrolo[2,3-b]pyridine, the carbon attached to the bromine (C-5) appears at δ 111.1 ppm, while the other aromatic carbons range from δ 100.0 to 147.5 ppm researchgate.net. Similar ranges can be anticipated for the target molecule, with specific assignments confirmed through 2D NMR.
¹⁵N NMR Spectroscopy: ¹⁵N NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atoms. The pyrrole-type nitrogen (N-1) and the pyridine-type nitrogen (N-4) would exhibit distinct chemical shifts, reflecting their different hybridization and bonding environments.
2D NMR Experiments:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would confirm the coupling between any adjacent protons on the pyridine ring, helping to solidify their assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can be particularly useful to confirm the regiochemistry of the substituents by observing spatial correlations between protons on the pyrrole and pyridine rings.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H-1 (N-H) | > 11.0 (broad s) | - | Downfield shift typical for pyrrole N-H. |
| H-2 | ~7.5 - 8.0 (s) | ~125 - 130 | Influenced by adjacent N-1 and C-3-Br. |
| C-3 | - | ~95 - 105 | Shielded by direct attachment to bromine. |
| C-3a | - | ~140 - 145 | Bridgehead carbon. |
| C-5 | - | ~110 - 115 | Position of the electron-withdrawing nitrile group. |
| CN | - | ~115 - 120 | Characteristic shift for a nitrile carbon. |
| H-6 | ~8.5 - 9.0 (s) | ~145 - 150 | Deshielded by adjacent N-4 and C-5-CN. |
| H-7 | ~7.8 - 8.2 (d) | ~120 - 125 | Coupled to H-6 if present, otherwise singlet. |
| C-7a | - | ~148 - 152 | Bridgehead carbon adjacent to pyridine nitrogen. |
Note: These are estimated values based on analogous structures and general substituent effects. Actual experimental values may vary based on solvent and other conditions.
Pyrrolopyridines, like other nitrogen-containing heterocycles, can potentially exist in different tautomeric forms. For this compound, the principal tautomer is the 1H-form, where the proton resides on the pyrrole nitrogen. However, a potential 4H-tautomer, with the proton on the pyridine nitrogen, could exist in equilibrium, although it is generally less stable for this ring system quimicaorganica.org.
NMR spectroscopy is an excellent method to study such dynamic processes. If a significant population of a second tautomer were present at room temperature, it would either lead to a separate set of NMR signals or to broadened signals if the exchange between forms is on the NMR timescale. Variable temperature (VT) NMR experiments can be employed to study these dynamics. By lowering the temperature, the exchange can be slowed, potentially resolving the signals of individual tautomers. Conversely, at higher temperatures, the exchange rate may increase, leading to averaged signals. The specific solvent used can also influence the tautomeric equilibrium quimicaorganica.org.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision (typically to four or five decimal places). This allows for the unambiguous determination of its molecular formula, C₈H₄BrN₃. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a pair of peaks of nearly equal intensity, separated by two mass units (m/z), which is a definitive signature for the presence of a single bromine atom in the molecule.
Interactive Table: Expected HRMS Data
| Formula | Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |
| C₈H₄BrN₃ | [M+H]⁺ | 221.9661 | 223.9641 |
| C₈H₄BrN₃ | [M+Na]⁺ | 243.9481 | 245.9460 |
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions provide valuable information about the molecular structure. For this compound, characteristic fragmentation pathways would likely include:
Loss of HCN: A common fragmentation for nitrile-containing aromatic compounds.
Loss of Br radical: Cleavage of the C-Br bond.
Cleavage of the pyrrole ring: Leading to fragments corresponding to the substituted pyridine core.
By analyzing the masses of these fragments, the connectivity of the molecule can be confirmed, and isomers can often be distinguished based on their unique fragmentation patterns. For example, the fragmentation of a related compound, 3-bromopyridine, shows major fragments corresponding to the loss of HCN and the bromo-cyclobutadiene radical cation nist.gov.
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands:
N-H Stretch: A sharp to moderately broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring. The position and shape can be influenced by hydrogen bonding.
C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile functional group.
C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region would correspond to the stretching vibrations of the aromatic pyrrole and pyridine rings.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500-650 cm⁻¹, although it can be difficult to assign definitively.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also typically strong and sharp in the Raman spectrum. The symmetric breathing vibrations of the aromatic rings, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, providing further characterization of the heterocyclic core.
Interactive Table: Key Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Pyrrole N-H | Stretch | 3100 - 3400 | Medium, can be broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Nitrile C≡N | Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C/C=N | Ring Stretch | 1400 - 1650 | Medium to Strong |
| C-H | In-plane bend | 1000 - 1300 | Medium |
| C-H | Out-of-plane bend | 700 - 900 | Strong |
| C-Br | Stretch | 500 - 650 | Medium |
X-ray Crystallography for Solid-State Structure Determination
Information on the single-crystal X-ray structure of this compound is not available in the reviewed scientific literature. Consequently, a detailed description of its crystal system, space group, and unit cell dimensions cannot be provided.
Without crystallographic data, a definitive analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding or π-stacking, for this compound cannot be conducted.
A conformational analysis, including the determination of bond lengths, bond angles, and dihedral angles in the solid state, is contingent on the availability of X-ray crystallography data, which is currently not publicly available for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Specific experimental UV-Vis absorption spectra for this compound, detailing its absorption maxima (λmax) and corresponding molar absorptivity coefficients (ε), have not been found in the public domain. This data is essential for a precise discussion of the electronic transitions (e.g., π → π* and n → π*) within the molecule.
V. Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its relative stability. By solving the Schrödinger equation within the DFT framework, researchers can determine the most energetically favorable conformation of a molecule. For 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, such a study would involve optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. However, specific DFT calculations for this compound are not available.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite. An FMO analysis for this compound would provide valuable predictions about its reactivity in various chemical reactions, but this specific analysis has not been reported.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. It allows for the characterization of short-lived intermediates and transition states that are often difficult to observe experimentally.
To understand how a reaction proceeds, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the transition state and to calculate the activation energy barrier. This energy barrier determines the rate of the reaction. For reactions involving this compound, such calculations would be vital for predicting reaction kinetics and optimizing reaction conditions.
Many chemical reactions can yield multiple products. Computational modeling can predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products) by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier will be the most favored, leading to the major product. Such predictive power is invaluable in synthetic chemistry for designing efficient and selective syntheses.
Spectroscopic Property Prediction and Validation
Computational methods can also predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, theoretical predictions of its spectroscopic signatures would be a valuable tool for its identification and characterization.
Computational NMR Chemical Shift Prediction
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure verification and elucidation. For this compound, these predictions are typically performed using quantum mechanical calculations, primarily Density Functional Theory (DFT). github.io The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. scielo.org.za
The workflow involves first obtaining a low-energy conformation of the molecule through geometry optimization, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)). github.io Subsequent GIAO calculations on the optimized structure yield theoretical shielding values. These are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS), computed at the same level of theory. scielo.org.za Recent advancements also incorporate machine learning and deep neural networks, which are trained on large datasets of experimental spectra to predict chemical shifts with high accuracy, often achieving a mean absolute error of less than 0.10 ppm for ¹H NMR. nih.gov
The predicted shifts for this compound would help in assigning the signals in an experimental spectrum, particularly for the protons on the pyrrole (B145914) and pyridine (B92270) rings and the various carbon atoms within the fused heterocyclic system.
Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts Note: These values are illustrative of typical computational outputs and would vary based on the specific functional, basis set, and solvent model used.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H1 (N-H) | 11.5 - 12.5 | - |
| H2 | 7.8 - 8.2 | 125.0 - 130.0 |
| C3 | - | 95.0 - 100.0 |
| H4 | 8.5 - 8.9 | 140.0 - 145.0 |
| C5 | - | 105.0 - 110.0 |
| C5-CN | - | 115.0 - 120.0 |
| H6 | 8.0 - 8.4 | 118.0 - 123.0 |
| C-Br | - | 98.0 - 103.0 |
UV-Vis and IR Spectra Simulation
Computational methods can simulate ultraviolet-visible (UV-Vis) and infrared (IR) spectra, aiding in the interpretation of experimental data.
UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.net The calculation provides information on the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions. For this compound, TD-DFT calculations would likely predict transitions in the UV region, corresponding to π→π* and n→π* electronic excitations within the aromatic fused-ring system. Analysis of the frontier molecular orbitals (HOMO and LUMO) involved in these transitions can elucidate the nature of the electronic charge transfer. researchgate.net
IR Spectra Simulation: The simulation of IR spectra is achieved by calculating the vibrational frequencies of the molecule. This is done by computing the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry. scielo.org.za The output provides a list of vibrational modes and their corresponding frequencies (in cm⁻¹) and intensities. These theoretical frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other method-inherent approximations. unibo.it For this compound, key predicted vibrational bands would include the N-H stretch, the C≡N stretch of the nitrile group, C-H stretching and bending modes of the aromatic rings, and the C-Br stretch.
Table 2: Predicted Key IR Vibrational Frequencies Note: These are representative frequencies and are typically scaled for comparison with experimental data.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | 3050 - 3150 |
| C≡N Stretch | 2220 - 2260 |
| C=C / C=N Ring Stretch | 1500 - 1650 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 650 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, interacts with a biological target, typically a protein receptor. nih.govmdpi.com The pyrrolopyridine scaffold is a common feature in molecules designed to be kinase inhibitors. nih.govnih.gov
The process begins with molecular docking, where computational algorithms predict the preferred orientation and conformation (the "pose") of the ligand when bound to the receptor's active site. nih.gov This provides an initial static snapshot of the interaction, highlighting key contacts like hydrogen bonds and hydrophobic interactions. nih.gov For instance, in studies of similar pyrrolopyridine derivatives targeting kinases like Janus kinase 1 (JAK1), the pyrrolopyridine moiety often forms critical hydrogen bonds with residues in the hinge region of the kinase domain. nih.gov
Following docking, Molecular Dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. mdpi.com The complex is solvated in a water box with ions to mimic physiological conditions, and the forces on each atom are calculated using a force field (e.g., AMBER, CHARMM). plos.orgresearchgate.net MD simulations provide a more realistic view of the binding event, revealing the stability of the docked pose, the flexibility of the protein, and the role of water molecules in the interaction. nih.gov
Binding Affinity Prediction Methodologies
A primary goal of docking and MD simulations is to estimate the binding affinity between the ligand and its target. Several methodologies exist for this purpose. While docking scores provide a rapid, qualitative estimate, more rigorous methods are applied to MD simulation trajectories for quantitative prediction. nih.gov
One of the most common approaches is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. nih.gov In these methods, snapshots are extracted from the stable portion of an MD trajectory. For each snapshot, the binding free energy (ΔG_bind) is calculated as the difference between the energy of the complex and the energies of the free protein and ligand. The energy terms include molecular mechanics energy (van der Waals and electrostatic interactions) and solvation energy, which is calculated using either the Poisson-Boltzmann or Generalized Born model. nih.gov In a study on pyrrolopyridine derivatives as JAK1 inhibitors, MM-PBSA calculations were used to evaluate the binding affinity, with the total binding energy being decomposed into contributions from van der Waals, electrostatic, polar, and non-polar terms. nih.gov
Table 3: Example of Binding Energy Decomposition from an MM/PBSA Calculation Note: Data is illustrative, based on published studies of similar compounds. nih.gov
| Energy Component | Value (kJ/mol) |
|---|---|
| Van der Waals Energy | -190 to -210 |
| Electrostatic Energy | -40 to -60 |
| Polar Solvation Energy | 130 to 150 |
| Non-Polar Solvation Energy | -15 to -25 |
| Total Binding Energy | -110 to -140 |
Conformational Changes and Interaction Hotspots
MD simulations are crucial for analyzing the conformational changes that occur in both the ligand and the target protein upon binding. The stability of the complex and the ligand's binding pose can be assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the course of the simulation. A stable RMSD indicates that the complex has reached equilibrium. mdpi.com The Root Mean Square Fluctuation (RMSF) of individual residues can highlight regions of the protein that gain or lose flexibility upon ligand binding. mdpi.com
"Interaction hotspots" are specific residues at the binding interface that contribute disproportionately to the binding free energy. nih.gov Identifying these hotspots is critical for understanding the mechanism of inhibition and for guiding lead optimization. researchgate.netnih.gov MD simulations help identify these hotspots by analyzing the persistence and geometry of specific interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, throughout the simulation trajectory. For example, in kinase inhibitors, residues in the hinge region, the DFG motif, and the catalytic loop are frequently identified as interaction hotspots. nih.gov Computational methods can systematically pinpoint these key residues, providing a focus for structure-activity relationship (SAR) studies. nih.gov
Aromaticity Analysis and Ring Strain Calculations for Fused Heterocycles
The 1H-pyrrolo[3,2-b]pyridine core of the molecule is a fused heterocyclic system whose electronic structure and stability are of fundamental interest.
Aromaticity Analysis: Aromaticity is a key concept describing the stability and reactivity of cyclic, planar systems with delocalized π-electrons. For the fused pyrrolopyridine system, computational methods can quantify the aromaticity of each individual ring. Common methods include:
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the absolute magnetic shielding at the center of a ring. mdpi.com Large negative NICS values (e.g., NICS(1), calculated 1 Å above the ring plane) are indicative of aromatic character.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic value. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic). mdpi.com
For the 1H-pyrrolo[3,2-b]pyridine system, the pyridine ring is expected to show significant aromatic character. The pyrrole ring, containing the nitrogen's lone pair within the π-system, is also aromatic. libretexts.org Computational analysis would quantify the degree of aromaticity in each ring and how it is affected by the fusion and the substituents.
Ring Strain Calculations: Ring strain energy (RSE) quantifies the instability of a cyclic molecule due to non-ideal bond angles and conformations. osti.gov Fused ring systems can possess strain depending on the size and nature of the fused rings. The fusion of a five-membered pyrrole ring and a six-membered pyridine ring, as in 1H-pyrrolo[3,2-b]pyridine, generally results in a relatively low-strain system compared to those containing three- or four-membered rings. osti.govijcrcps.com RSE can be calculated computationally using isodesmic or homodesmotic reactions. nih.govnih.gov In these theoretical reactions, the number and type of bonds are conserved on both the reactant and product sides, allowing for the isolation of the energy associated purely with ring strain. The calculated RSE provides a quantitative measure of the molecule's inherent stability.
Vi. Exploration of Biological Interactions and Mechanistic Studies Methodological Focus
In Vitro Biochemical Assays for Target Engagement and Enzyme Kinetics
The initial phase of characterizing the biological activity of 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves the use of in vitro biochemical assays. These assays are fundamental in identifying and quantifying the direct interaction of the compound with purified protein targets, particularly enzymes such as kinases, which are common targets for pyrrolopyridine scaffolds.
The process begins with the development and validation of robust biochemical assays tailored to specific protein targets of interest. For kinase targets, this typically involves assays that measure the phosphorylation of a substrate. A common approach is the use of time-resolved fluorescence resonance energy transfer (TR-FRET) assays. These assays are sensitive and amenable to high-throughput screening, allowing for the efficient testing of compounds. The validation of such an assay ensures that the results are reproducible and accurately reflect the inhibitory activity of the test compound against the target protein.
Once a validated assay is in place, the potency of this compound against the purified protein target is determined. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. To provide a more direct measure of binding affinity, the inhibition constant (Ki) is also determined. The Ki value is independent of substrate concentration and provides a more fundamental measure of the inhibitor's potency.
Table 1: Illustrative Data Table for Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Method |
|---|---|---|---|
| Kinase A | Data not available | Data not available | TR-FRET |
| Kinase B | Data not available | Data not available | TR-FRET |
| Kinase C | Data not available | Data not available | TR-FRET |
Structure-Activity Relationship (SAR) Studies: Rational Design and Synthesis of Analogs
To understand how the chemical structure of this compound contributes to its biological activity, structure-activity relationship (SAR) studies are undertaken. This involves the rational design and synthesis of a series of analogs with systematic modifications to the parent structure.
A key aspect of SAR studies is positional scanning, where different functional groups are introduced at various positions of the pyrrolopyridine core. The bromine atom at the 3-position and the carbonitrile group at the 5-position are primary sites for modification. The effects of these substituents on the compound's ability to bind to its protein target are then evaluated. This systematic approach helps to identify which structural features are critical for molecular recognition and potency.
To explore novel chemical space and potentially improve properties such as potency, selectivity, and pharmacokinetic profiles, scaffold hopping and isosteric replacement strategies are employed. Scaffold hopping involves replacing the central 1H-pyrrolo[3,2-b]pyridine core with a different, but structurally related, heterocyclic system. Isosteric replacement involves substituting specific functional groups with other groups that have similar physical or chemical properties. These strategies can lead to the discovery of new classes of compounds with improved therapeutic potential.
Table 2: Representative SAR Data for Analogs of this compound
| Compound ID | R1 (3-position) | R2 (5-position) | Target Activity (IC50, nM) |
|---|---|---|---|
| Lead Compound | Br | CN | Data not available |
| Analog 1 | Cl | CN | Data not available |
| Analog 2 | Br | CONH2 | Data not available |
| Analog 3 | Phenyl | CN | Data not available |
Cellular Uptake and Subcellular Localization Methodologies
Understanding how this compound behaves in a cellular context is crucial for its development as a potential therapeutic agent. This involves studying its ability to cross cell membranes and its distribution within the cell. Methodologies to investigate these aspects are currently being established. These studies will likely involve incubating cultured cells with the compound and using analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to quantify its intracellular concentration. Fluorescence microscopy, using a fluorescently tagged version of the compound or specific organelle stains, could be employed to visualize its subcellular localization.
Fluorescent Labeling Strategies for Compound Tracking
To visualize and track the subcellular distribution of this compound, fluorescent labeling is a powerful strategy. This typically involves the covalent attachment of a fluorophore to the core structure. The choice of fluorophore and the labeling strategy are critical to ensure that the biological activity of the parent compound is not significantly altered.
One common approach is to synthesize a derivative of the compound that incorporates a reactive functional group suitable for click chemistry or other bioorthogonal reactions. This allows for the attachment of a fluorescent probe. For instance, an azide or alkyne group could be introduced into the pyrrolopyridine scaffold, enabling its conjugation to a corresponding fluorescently-tagged reaction partner.
Another strategy involves the use of small, environmentally sensitive fluorophores that exhibit changes in their fluorescence properties upon binding to their target. This can provide information not only on the localization of the compound but also on its interaction with cellular components.
The development of novel organic fluorescent materials, such as those based on dithienyl-diketopyrrolopyrrole derivatives, offers possibilities for creating bright and photostable probes for bioimaging. rsc.org The modification of peripheral groups on these fluorophores can be used to tune their photophysical properties for specific imaging applications. rsc.org
Below is a table illustrating potential fluorescent labeling strategies that could be adapted for this compound:
| Labeling Strategy | Fluorophore Class | Attachment Chemistry | Advantages | Considerations |
| Direct Conjugation | Rhodamines, Fluoresceins | Amide coupling, Ether linkage | High brightness and photostability. nih.gov | Potential for steric hindrance and altered bioactivity. |
| Bioorthogonal Labeling | Cyanine dyes (e.g., Cy5, Cy7) | Click chemistry (e.g., CuAAC, SPAAC) | High specificity and reaction efficiency in complex biological systems. | Requires a two-step labeling process (pre-functionalization of the compound). |
| Intrinsic Fluorophore Analogs | Pyrroloquinoline derivatives | Synthetic incorporation into the core scaffold | Minimizes structural perturbation. | May have lower quantum yields and photostability compared to dedicated fluorophores. mdpi.comresearchgate.net |
| Spirocyclic Xanthene-Based Probes | Fluorescein, Rhodamine, Rhodol | Functionalization for specific targeting | Can be designed to be fluorogenic, activating upon target binding. nih.gov | Synthesis can be complex. |
Microscopy Techniques for Subcellular Localization Studies
Once a fluorescently labeled version of this compound is available, various advanced microscopy techniques can be employed to determine its subcellular localization.
Confocal Laser Scanning Microscopy (CLSM) is a widely used technique that provides high-resolution optical imaging with the ability to perform optical sectioning, reducing out-of-focus blur and improving image quality. This would allow for the visualization of the compound's distribution within different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum.
Super-resolution microscopy techniques, which overcome the diffraction limit of light, can provide even greater detail of the compound's localization. nih.gov These methods include:
Stimulated Emission Depletion (STED) Microscopy : This technique uses a second laser to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution. nih.govaip.org
Single-Molecule Localization Microscopy (SMLM) : This family of techniques, which includes Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), relies on the stochastic activation and subsequent localization of individual fluorophores to reconstruct a super-resolved image. nih.govaip.orgnih.govyoutube.com
Electron Microscopy (EM) can also be utilized to provide ultrastructural details of the cellular environment where the compound is localized. thermofisher.com While EM does not directly visualize the fluorescently labeled compound, correlative light and electron microscopy (CLEM) can be used to combine the fluorescence signal with the high-resolution structural information from EM. thermofisher.com
The following table summarizes the application of these microscopy techniques for subcellular localization studies:
| Microscopy Technique | Principle | Resolution | Application for Compound Tracking |
| Confocal Laser Scanning Microscopy (CLSM) | Pinhole to reject out-of-focus light | ~200 nm | Visualization of compound distribution in live or fixed cells. Co-localization with organelle-specific markers. |
| Stimulated Emission Depletion (STED) Microscopy | Depletion of fluorescence in the outer region of the focal spot | 30-80 nm | High-resolution mapping of the compound's interaction with specific subcellular structures. nih.gov |
| Single-Molecule Localization Microscopy (SMLM) | Stochastic activation and localization of single fluorophores | 10-50 nm | Precise localization of individual molecules and analysis of their spatial organization. nih.govyoutube.com |
| Electron Microscopy (EM) | Uses a beam of electrons to create an image | <1 nm | Provides detailed ultrastructural context for the compound's localization through correlative approaches. thermofisher.com |
Molecular Mechanism of Action Studies at the Cellular Level
Elucidating the molecular mechanism of action of this compound involves identifying its direct binding partners and understanding its impact on cellular signaling pathways.
Protein-Ligand Interaction Mapping Techniques (e.g., Photoaffinity Labeling)
Photoaffinity labeling (PAL) is a powerful technique to identify the direct binding targets of a small molecule within a complex proteome. semanticscholar.orgrug.nl This method involves chemically modifying the compound of interest with a photoreactive group, such as a diazirine, benzophenone, or aryl azide. nih.gov
Upon irradiation with UV light, the photoreactive group forms a highly reactive intermediate that can covalently crosslink to nearby amino acid residues of the interacting protein. rug.nlnih.gov The tagged protein can then be identified using mass spectrometry-based proteomics.
The general workflow for a photoaffinity labeling experiment is as follows:
Probe Synthesis : A derivative of this compound is synthesized with a photoreactive group and often an enrichment tag (e.g., biotin or an alkyne for click chemistry).
Cellular Treatment and Photocrosslinking : Cells or cell lysates are incubated with the photoaffinity probe, followed by UV irradiation to induce covalent bond formation with the target protein(s). nih.gov
Enrichment and Identification : The crosslinked protein-probe complexes are enriched using the tag, digested into peptides, and analyzed by mass spectrometry to identify the protein and map the binding site. nih.gov
Below is a table comparing common photoreactive groups used in photoaffinity labeling:
| Photoreactive Group | Reactive Intermediate | Activation Wavelength | Advantages | Limitations |
| Diazirine | Carbene | ~350-365 nm | Small size, short-lived reactive species, leading to specific labeling. rug.nl | Can be chemically unstable. |
| Benzophenone | Triplet Ketone | ~350-360 nm | Chemically stable, relatively long-lived reactive species. | Larger size may perturb binding, can have a preference for C-H bonds. |
| Aryl Azide | Nitrene | ~254-300 nm | Can be activated at longer wavelengths with appropriate substitutions. | Can undergo rearrangements and have a longer-lived reactive intermediate, potentially leading to less specific labeling. |
Gene Expression Profiling and Proteomics Methodologies to Elucidate Pathways
To understand the broader cellular response to this compound, global changes in gene expression and protein abundance can be analyzed.
Gene expression profiling , typically performed using microarray or RNA-sequencing (RNA-Seq), can identify genes that are up- or down-regulated in response to compound treatment. This can provide insights into the signaling pathways and cellular processes that are affected.
Proteomics methodologies , such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling coupled with mass spectrometry, can quantify changes in the abundance of thousands of proteins simultaneously. This can reveal downstream effects of the compound on protein expression and post-translational modifications, offering a more direct view of the functional state of the cell.
The integration of data from these "omics" approaches can help to construct a comprehensive model of the compound's mechanism of action.
Biorelevant Physicochemical Properties Determination for Preclinical Evaluation
The preclinical evaluation of a compound like this compound requires the determination of its key physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile.
pKa Determination and Ionization State Profiling
The pKa is a measure of the acidity or basicity of a compound and determines its ionization state at a given pH. The ionization state is a critical determinant of a drug's solubility, permeability, and interaction with its biological targets.
For a heterocyclic compound like this compound, which contains nitrogen atoms in both the pyrrole (B145914) and pyridine (B92270) rings, there are multiple potential sites for protonation. The pKa values for these sites can be determined experimentally using techniques such as:
Potentiometric Titration : This classic method involves titrating a solution of the compound with an acid or base and monitoring the pH.
UV-Vis Spectrophotometry : If the compound has a chromophore that changes its absorbance spectrum upon ionization, the pKa can be determined by measuring the absorbance at different pH values.
Capillary Electrophoresis : The mobility of a compound in an electric field is dependent on its charge, which changes with pH. By measuring the mobility across a range of pH values, the pKa can be determined.
Computational methods, such as those based on density functional theory (DFT), can also be used to predict the pKa values of heterocyclic compounds. nih.gov
Understanding the ionization state profile across a physiologically relevant pH range (e.g., pH 1 to 8) is crucial for predicting its behavior in different biological compartments, such as the stomach (acidic) and the small intestine (neutral to slightly basic).
The following table illustrates a hypothetical ionization profile for a compound with multiple pKa values:
| pH Range | Predominant Species | Net Charge | Implications for Solubility and Permeability |
| < pKa1 | Diprotonated | +2 | High aqueous solubility, low membrane permeability. |
| pKa1 - pKa2 | Monoprotonated | +1 | Good balance of solubility and permeability. |
| > pKa2 | Neutral | 0 | Low aqueous solubility, high membrane permeability. |
Lipophilicity (LogP/LogD) Determination Methodologies
Lipophilicity, a critical physicochemical parameter, describes the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents. It is a key determinant of a molecule's pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion (ADME), and its ability to cross biological membranes. The lipophilicity of a compound is typically expressed as the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD).
While specific experimental LogP or LogD values for this compound are not available in the current body of scientific literature, the methodologies for determining these values for related heterocyclic compounds, particularly other azaindoles, are well-established. These methods can be broadly categorized into experimental and computational approaches.
Experimental Methodologies
Experimental determination of lipophilicity provides the most accurate measure of a compound's partitioning behavior. The primary methods employed include the shake-flask technique and chromatographic approaches.
Shake-Flask Method (OECD Guideline 107): This traditional "gold standard" method involves dissolving the compound in a biphasic system of n-octanol and water. After reaching equilibrium through vigorous shaking, the two phases are separated, and the concentration of the compound in each phase is measured, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to that in the aqueous phase. LogP is the base-10 logarithm of this ratio. For ionizable molecules, the distribution coefficient (LogD) is measured at a specific pH, usually physiological pH 7.4, to account for the partitioning of both the ionized and non-ionized forms.
Chromatographic Methods (RP-HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used, faster alternative to the shake-flask method. In this technique, a correlation is established between the retention time of a compound on a non-polar stationary phase (like C18) and its lipophilicity. The retention factor (k) can be related to the LogP value by calibrating the system with a series of reference compounds with known LogP values. This method is particularly advantageous for its high throughput, small sample requirement, and applicability to compounds with impurities or low solubility.
Computational Methodologies
In the absence of experimental data, computational (in silico) methods are invaluable for estimating lipophilicity, especially in the early stages of drug discovery for screening large libraries of compounds. These methods calculate LogP based on the molecule's structure.
Atom-Based and Fragment-Based Methods: These are the most common approaches. Atom-based methods calculate LogP by summing the contributions of individual atoms, while fragment-based methods sum the contributions of larger, predefined molecular fragments. An example of a widely used fragment-based method is cLogP.
Property-Based Methods: These methods use other molecular properties, such as molecular surface area or polarizability, to predict LogP values through quantitative structure-property relationship (QSPR) models.
Numerous software programs and online platforms are available for these calculations, each employing different algorithms (e.g., XlogP, ALOGP, Molinspiration). It is important to note that while these predictions are highly useful, they are estimations and can vary between different algorithms. For the parent compound, 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, a predicted XlogP3 value is available, providing an estimate of its lipophilicity.
Lipophilicity Data
As of the latest literature review, no experimental lipophilicity data has been published for this compound. However, a computationally predicted value for the parent scaffold is available.
Interactive Data Table: Predicted Lipophilicity of Pyrrolo[3,2-b]pyridine-5-carbonitrile Derivatives
| Compound Name | Formula | Predicted LogP | Prediction Method |
| 1H-pyrrolo[3,2-b]pyridine-5-carbonitrile | C₈H₅N₃ | 1.1 | XlogP3 |
| This compound | C₈H₄BrN₃ | Data Not Available | - |
Vii. Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The advancement of research into 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile and its derivatives is contingent upon the availability of efficient and sustainable synthetic methodologies. While methods exist for constructing related pyrrolopyridine scaffolds, future research will likely focus on developing novel routes specifically tailored to this compound that prioritize atom economy, reduce waste, and utilize environmentally benign reagents and solvents.
Key areas for development include:
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this scaffold would enable more efficient production and facilitate the rapid generation of a library of derivatives for screening purposes.
Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds on the pyrrolopyridine core represents a highly efficient strategy, avoiding the need for pre-functionalized starting materials. Future work could explore transition-metal catalyzed C-H activation to introduce further complexity and diversity to the molecular structure.
These advanced synthetic approaches aim to make this compound more accessible to the broader scientific community, thereby accelerating its investigation and application.
Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Compound
Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis as powerful tools for bond formation under mild and sustainable conditions. The this compound scaffold is an ideal candidate for such transformations.
The presence of the bromo substituent on the pyrrole (B145914) ring makes the compound particularly amenable to:
Photoredox-Mediated Cross-Coupling Reactions: Visible-light photoredox catalysis can be employed to activate the C-Br bond, enabling coupling with a wide array of partners (e.g., boronic acids, amines, thiols) to generate diverse derivatives. This method avoids the harsh conditions often required by traditional palladium-catalyzed reactions.
Electrochemical Synthesis: Electrocatalysis offers a reagent-free method for oxidation and reduction. It could be used for C-H functionalization or to mediate coupling reactions involving the bromo group, with electrons serving as the primary "reagent". acs.org An electrochemically promoted three-component synthesis strategy has been developed for the functionalization of other nitrogen-containing heterocycles, showcasing the potential of this approach. acs.org
Research in this area would not only provide greener synthetic pathways but could also unlock novel chemical reactivity that is inaccessible through conventional thermal methods.
Integration into Advanced Materials and Nanotechnology Scaffolds for Sensing or Optoelectronic Applications
Heterocyclic organic compounds are foundational to the field of materials science due to their unique electronic and photophysical properties. The related isomer, 3-Bromo-1H-pyrrolo[2,3-b]pyridine, has been noted for its utility in creating advanced materials like organic semiconductors. chemimpex.com This suggests significant, yet unexplored, potential for this compound.
Future research avenues include:
Organic Light-Emitting Diodes (OLEDs): The rigid, planar pyrrolopyridine core could be functionalized to create materials with high charge mobility and tunable emission wavelengths for use in next-generation displays and lighting.
Chemical Sensors: The nitrogen atoms within the ring system and the polar carbonitrile group provide sites for binding to specific analytes. By integrating this scaffold into polymer or nanoparticle-based systems, highly sensitive and selective chemical sensors could be developed.
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in organic solar cells, derivatives of this compound could be engineered to optimize light absorption and energy conversion efficiency.
The combination of the electron-rich pyrrole ring, the electron-deficient pyridine (B92270) ring, and the versatile bromo and nitrile functional groups provides a rich platform for designing materials with tailored optoelectronic properties.
Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular discovery. osti.gov AI and machine learning (ML) models can navigate the vastness of chemical space to identify novel molecules with desired properties, a task that is intractable through traditional experimental approaches alone. nih.gov
For this compound, AI and ML can be applied to:
De Novo Drug Design: Generative models can be trained on existing libraries of bioactive molecules to design novel derivatives of the core scaffold that are optimized for specific biological targets, such as protein kinases or receptors. nih.gov
Property Prediction: ML algorithms can accurately predict key properties, including bioactivity, toxicity, and solubility, allowing for the in-silico screening of virtual compound libraries before committing resources to their synthesis.
Retrosynthesis Prediction: Sophisticated algorithms can predict plausible synthetic routes for novel, AI-designed compounds, significantly reducing the time and effort required for their experimental realization. engineering.org.cn Sequence-to-sequence (Seq2Seq) learning, a technique widely used in natural language processing, has proven to be an effective tool for retrosynthesis prediction. engineering.org.cn
By integrating these computational tools, researchers can create a closed-loop system for accelerated discovery, moving from hypothesis to a validated lead molecule with unprecedented speed and efficiency. osti.gov
Expanding the Scope of Biological Target Exploration through Chemoproteomics and Phenotypic Screening Methodologies
The pyrrolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities. Various isomers have demonstrated potential as anticancer, antibacterial, and kinase-inhibiting agents. mdpi.commdpi.com For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR), a key target in cancer therapy. rsc.orgnih.gov Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized as inhibitors that bind to the colchicine (B1669291) site on tubulin. nih.gov
To uncover the full therapeutic potential of this compound, future research should move beyond traditional target-based screening and embrace unbiased, systems-level approaches.
Phenotypic Screening: This method involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological outcome (e.g., cancer cell death, inhibition of bacterial growth) without a preconceived notion of the molecular target. This can lead to the discovery of first-in-class medicines with novel mechanisms of action.
Chemoproteomics: This powerful technique uses chemical probes derived from a bioactive compound to identify its direct protein targets within the complex environment of a cell or tissue lysate. By functionalizing a derivative of this compound to create such a probe, researchers could definitively identify its binding partners in the human proteome, revealing its mechanism of action and potential off-target effects.
These advanced methodologies will be crucial for mapping the biological landscape of this promising scaffold and identifying new therapeutic opportunities.
Table of Biological Activities for Related Pyrrolopyridine Scaffolds
| Scaffold | Biological Activity | Target/Application | Reference(s) |
| 1H-Pyrrolo[2,3-b]pyridine | Anticancer | Fibroblast Growth Factor Receptor (FGFR) Inhibition | rsc.org, nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | Anticancer | Colchicine-Binding Site Inhibition (Tubulin) | nih.gov |
| Pyrrolo[3,4-b]pyridin-5-one | Anticancer (Cytotoxic) | αβ-tubulin (Human Cervical Carcinoma) | nih.gov |
| Pyrrolo[3,2-b]pyridine | Antibacterial | Resistant E. coli strains | mdpi.com |
| Pyrrolopyridines (general) | Analgesic, Sedative, Antidiabetic, Antiviral | Various CNS and immune system targets | mdpi.com |
Q & A
Q. What are the key synthetic routes for preparing 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile?
The synthesis typically involves bromination of a pyrrolopyridine precursor. For example:
- Direct bromination : Use -bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) to introduce bromine at the 3-position. Reaction monitoring via TLC or HPLC is critical to avoid over-bromination .
- Cyanation : A palladium-catalyzed cyanation (e.g., using KCN or Zn(CN)) can introduce the nitrile group at the 5-position. Ligands like XPhos enhance regioselectivity .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity .
Q. What spectroscopic methods confirm the structure of this compound?
- H/C NMR : Key signals include:
- Aromatic protons (δ 7.5–8.5 ppm) for the pyrrolopyridine core.
- Absence of NH proton (due to tautomerism) in DMSO-d .
- Nitrile carbon at δ ~115 ppm in C NMR .
- X-ray crystallography : Monoclinic crystal systems (space group ) with intermolecular hydrogen bonding (N–H···N) confirm packing patterns .
- Mass spectrometry : Molecular ion peak at 236–238 (M) with isotopic splitting due to bromine .
Advanced Research Questions
Q. How do reaction conditions influence selectivity in Suzuki-Miyaura couplings with this compound?
- Catalyst system : Pd(PPh) or Pd(dppf)Cl with aryl boronic acids in THF/water (3:1) at 80°C achieves cross-coupling at the 3-bromo position.
- Ligand effects : Bulky ligands (e.g., SPhos) suppress homocoupling side reactions.
- Solvent optimization : Dioxane enhances yields (>80%) compared to DMF .
Note : Competing Sonogashira reactions require careful exclusion of Cu(I) catalysts .
Q. What strategies mitigate competing side reactions during functionalization?
- Protection of NH : Use SEM (2-(trimethylsilyl)ethoxymethyl) or Boc groups to block tautomerization during alkylation or acylation .
- Temperature control : Low temperatures (−20°C) minimize decomposition in SNAr reactions with amines .
- Regioselective bromination : Substituent-directed bromination (e.g., using Br/FeCl) avoids random halogenation .
Q. How does the substitution pattern affect binding to kinase targets?
- Structure-activity relationship (SAR) :
- The 3-bromo group enhances steric bulk, improving selectivity for kinases like CDK5 (IC < 1 µM) .
- The 5-cyano group increases electron-withdrawing effects, strengthening hydrogen bonding with Val135 in kinase active sites .
- Comparative assays : Replace bromine with Cl or I to assess halogen-dependent potency. Methylation at the 1-position reduces cytotoxicity but lowers solubility .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. The LUMO of the 3-bromo position is lower (−1.8 eV), favoring oxidative addition with Pd(0) .
- Docking studies : Simulate interactions with biological targets (e.g., GSK-3β) to prioritize synthetic modifications .
Q. How can crystallization conditions be optimized for X-ray analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
